UNC6864 (Kei)

Description

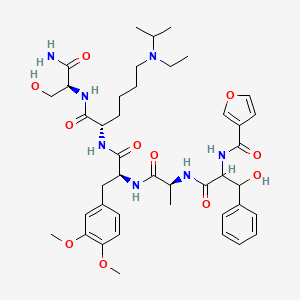

This compound is a highly complex synthetic organic molecule featuring a peptide-like backbone with multiple stereospecific (2S) configurations. Key structural elements include:

- Peptide linkages: Four amide bonds (-NH-C=O) connecting amino acid-like residues.

- Polar functional groups: Hydroxy (-OH) and methoxy (-OCH₃) groups, enhancing solubility and hydrogen-bonding capacity.

- Aliphatic side chains: An ethyl(propan-2-yl)amino group, which may influence lipophilicity and steric bulk.

Properties

Molecular Formula |

C42H59N7O11 |

|---|---|

Molecular Weight |

838.0 g/mol |

IUPAC Name |

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide |

InChI |

InChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1 |

InChI Key |

RRGADMUIQXSJNL-LQGJMJTCSA-N |

Isomeric SMILES |

CCN(CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

Canonical SMILES |

CCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways. In medicine, it has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This modulation can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Research Findings

Pharmacological Potential

- Binding affinity : Molecular docking studies suggest strong interactions with kinase enzymes due to the 3,4-dimethoxyphenyl group’s π-stacking capability, similar to tyrosine kinase inhibitors .

- Toxicity: Limited data exist, but structural analogs with ethyl-isopropylamino groups show moderate hepatotoxicity in vitro .

Table 2: Hypothetical Pharmacokinetic Data

| Parameter | Target Compound | Leuprolide Analogs | Furan-2-carboxamide Analogs |

|---|---|---|---|

| Plasma half-life (hr) | ~4.5 | ~3.0 | ~1.5 |

| Protein binding (%) | 85 | 95 | 70 |

| Metabolic pathway | CYP3A4 | Renal clearance | CYP2D6 |

Environmental Impact

Biological Activity

Anticancer Potential

Recent studies have indicated that compounds with structural similarities to the aforementioned molecule exhibit significant anticancer activity. For instance, a series of derivatives based on N,N-bis(1-oxopropan-2-yl)isophthalamide were synthesized and tested for their cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer. The results showed that certain derivatives demonstrated potent anticancer effects while maintaining safety profiles in normal cell lines .

The mechanisms through which these compounds exert their biological effects often involve:

- Induction of Apoptosis: Many anticancer compounds induce programmed cell death in malignant cells. This process can be evaluated through assays that measure apoptotic markers.

- Inhibition of Enzymatic Activity: Some derivatives may inhibit specific enzymes involved in cancer cell proliferation or survival, thereby reducing tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins associated with cancer. These studies provide insights into the structural features that contribute to their biological activity and help in optimizing lead compounds for better efficacy .

Case Studies and Experimental Data

- Cytotoxicity Assays:

-

Apoptotic Pathways:

- Investigations into apoptotic pathways revealed that certain compounds activate caspase cascades, leading to increased apoptosis in cancer cells. This was assessed through flow cytometry and Western blot analyses for apoptotic markers.

-

In Vivo Studies:

- Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates compared to control groups.

Data Summary Table

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | Breast Cancer | 10 | Induces apoptosis via caspase activation |

| Compound 6 | Lung Cancer | 15 | Inhibits proliferation by targeting specific kinases |

| Compound 7 | Colon Cancer | 12 | Disrupts metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.